N-methylbicyclo[2.2.1]heptan-1-amine
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Overview
Description
N-methylbicyclo[2.2.1]heptan-1-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[2.2.1]heptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbicyclo[2.2.1]heptan-1-amine typically involves the treatment of bicyclo[2.2.1]heptan-1-amine with methylating agents. One common method is the reaction with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution to yield the desired N-methylated product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methylbicyclo[2.2.1]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as N-methylbicyclo[2.2.1]heptan-1-one.
Reduction: Reduced derivatives such as this compound.
Substitution: N-methylated derivatives.
Scientific Research Applications
N-methylbicyclo[2.2.1]heptan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly as an NMDA receptor antagonist.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylbicyclo[2.2.1]heptan-1-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and has potential therapeutic implications for neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
- 2-(4-fluorophenyl)-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
- N-(2-morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine
Uniqueness
N-methylbicyclo[2.2.1]heptan-1-amine is unique due to its specific bicyclic structure and its ability to act as an NMDA receptor antagonist. This sets it apart from other similar compounds that may have different substituents or functional groups, leading to variations in their biological activity and applications .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N-methylbicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C8H15N/c1-9-8-4-2-7(6-8)3-5-8/h7,9H,2-6H2,1H3 |
InChI Key |
WGJZECUMDZORRJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CCC(C1)CC2 |
Origin of Product |
United States |
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